1-(1h-Indol-3-yl)-2-methylpropan-2-ol
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Overview
Description
1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of indole with acetone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole ring followed by functionalization at specific positions. These methods typically require the use of specialized equipment and conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indol-3-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like halogens or sulfonyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield indole-3-carboxaldehyde, while substitution reactions can produce various halogenated or sulfonated indole derivatives .
Scientific Research Applications
1-(1H-Indol-3-yl)-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various receptors and enzymes, leading to a range of biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1H-Indol-3-yl)-2-methylpropan-2-ol include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 3-(1H-Indol-3-yl)propanoic acid
Uniqueness
What sets this compound apart from other indole derivatives is its specific structure, which includes a hydroxyl group and a methyl group at the 2-position. This unique structure can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13-14H,7H2,1-2H3 |
InChI Key |
JZVKHNMVZKZPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
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